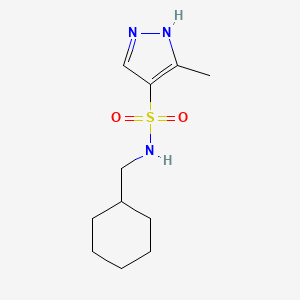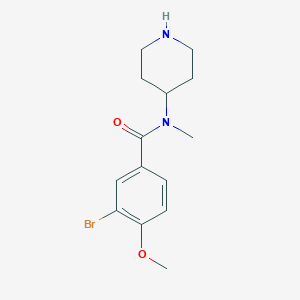
2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone, also known as HPEMPE, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as piperidine derivatives and has been the subject of extensive research due to its potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK/ERK pathway and the NF-κB pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have antioxidant effects, which may help to protect against oxidative stress and damage. This compound has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone in lab experiments is its relatively low toxicity and high purity. Additionally, its potential therapeutic applications make it an attractive compound for further investigation. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone. One area of research is the development of more efficient synthesis methods to improve yield and purity. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Future studies may also explore the use of this compound in combination with other compounds for enhanced therapeutic effects. Finally, the potential use of this compound as a diagnostic tool for certain diseases may also be explored.
Méthodes De Synthèse
The synthesis of 2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone involves the reaction of 1-(2-methylpiperidin-1-yl)ethanone with 4-hydroxythiophenol in the presence of a base catalyst. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis of this compound has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been studied for its potential use as an analgesic and antitumor agent.
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-11-4-2-3-9-15(11)14(17)10-18-13-7-5-12(16)6-8-13/h5-8,11,16H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFSZDVAHCQNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)

![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)

![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)

![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)


![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)